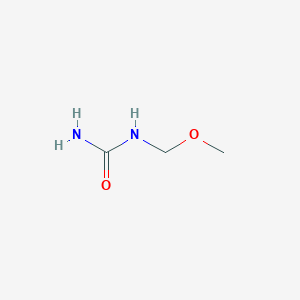

1-(Methoxymethyl)urea

Overview

Description

1-(Methoxymethyl)urea is a chemical compound with the molecular formula C5H12N2O3 . It is also known as 1,3-Bis(methoxymethyl)urea . The molecular weight of this compound is 148.16 g/mol .

Synthesis Analysis

A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found to be suitable for gram-scale synthesis of molecules having commercial application in large volumes .Physical And Chemical Properties Analysis

1-(Methoxymethyl)urea has a melting point of 101°C and a predicted boiling point of 284.7±25.0°C . The predicted density is 1.069±0.06 g/cm3 . More specific physical and chemical properties would require experimental determination or computational prediction.Scientific Research Applications

Formation Pathway Exploration

1-(Methoxymethyl)urea and its derivatives play a crucial role in understanding the formation pathways of various chemical compounds. A study by Shiba et al. (1989) explored the reactions of urea and its methyl derivatives with formaldehyde. They concluded that 3,5-bis(methoxymethyl)perhydro-1,3,5-oxadiazin-4-one, a derivative of urea, is derived through a specific pathway involving tris(hydroxymethyl)urea and 3-(hydroxymethyl)perhydro-1,3,5-oxadiazin-4-one (Shiba, Takahashi, Ebisuno, & Takimoto, 1989).

Drug Development and Pharmacology

1-(Methoxymethyl)urea derivatives are significant in drug development, particularly as free radical scavengers. Hashimoto et al. (2001) investigated a novel water-soluble low-molecular-weight free radical scavenger, T-0970, which showed potential in reducing myocardial infarct size in rabbits (Hashimoto et al., 2001). Similarly, Yamashita et al. (2000) studied the effects of T-0162, another free radical scavenger, on myocardial infarct size, emphasizing the relevance of these derivatives in therapeutic applications (Yamashita et al., 2000).

Anti-Inflammatory and Anti-Ulcer Activities

Rakesh et al. (2017) synthesized a series of urea derivatives and tested their anti-inflammatory and H+/K+-ATPase activities. Some derivatives, particularly hydroxy, methyl, and methoxy derivatives, demonstrated significant activity in gastric ulcer inhibition and anti-inflammatory effects, highlighting the therapeutic potential of these compounds (Rakesh et al., 2017).

Chemical Synthesis and Analysis

Liang et al. (2020) synthesized a stable deuterium-labeled derivative of 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, demonstrating its use as an internal standard in LC–MS analysis for pharmacokinetics studies. This highlights the utility of methoxymethylurea derivatives in analytical chemistry (Liang, Wang, Yan, & Wang, 2020).

Fluorescence Probes and Detection

Bohne et al. (2005) discovered that N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea exhibits strong solvatochromism, allowing the detection of analytes such as alcohols, carboxylic acids, and fluoride ions. This research opens up applications of 1-(Methoxymethyl)urea derivatives in the development of sensitive fluorescence probes (Bohne, Ihmels, Waidelich, & Yihwa, 2005).

Safety and Hazards

Future Directions

The development of resource-efficient and environmentally friendly synthetic processes for manufacturing chemicals and intermediates is a must for sustainable industrial development . Therefore, future research could focus on developing safer and more efficient methods for the synthesis of 1-(Methoxymethyl)urea and other urea derivatives.

properties

IUPAC Name |

methoxymethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-7-2-5-3(4)6/h2H2,1H3,(H3,4,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYNGRZUBXMFGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCNC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90562041 | |

| Record name | N-(Methoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxymethyl)urea | |

CAS RN |

13824-21-0 | |

| Record name | N-(Methoxymethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90562041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

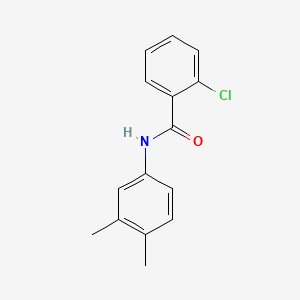

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-dichloroThiazolo[4,5-d]pyridazine](/img/structure/B3419127.png)

![2-chloro-N-methyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3419146.png)

![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/no-structure.png)